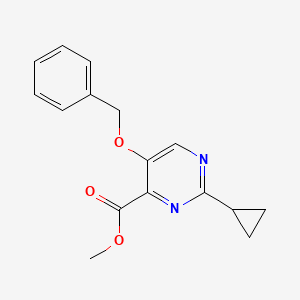
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is a heterocyclic compound that features a bromine atom and a but-2-en-2-yl group attached to a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significance in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of the but-2-en-2-yl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyrimidine ring. The but-2-en-2-yl group can be introduced through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The but-2-en-2-yl group can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-bromo-6-(but-2-en-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the but-2-en-2-yl group contribute to the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-bromo-6-methylpyrimidine: Similar structure but with a methyl group instead of the but-2-en-2-yl group.
4-chloro-6-(but-2-en-2-yl)pyrimidine: Similar structure but with a chlorine atom instead of bromine.
6-(but-2-en-2-yl)pyrimidine: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
(E)-4-bromo-6-(but-2-en-2-yl)pyrimidine is unique due to the presence of both the bromine atom and the but-2-en-2-yl group, which confer specific chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
4-bromo-6-[(E)-but-2-en-2-yl]pyrimidine |
InChI |
InChI=1S/C8H9BrN2/c1-3-6(2)7-4-8(9)11-5-10-7/h3-5H,1-2H3/b6-3+ |
InChI Key |
ADWNIDVPBPLZRK-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC=N1)Br |
Canonical SMILES |
CC=C(C)C1=CC(=NC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine](/img/structure/B14866947.png)
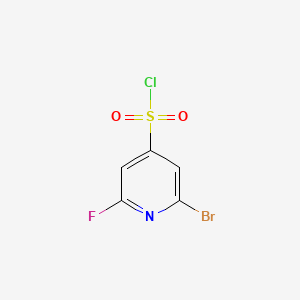
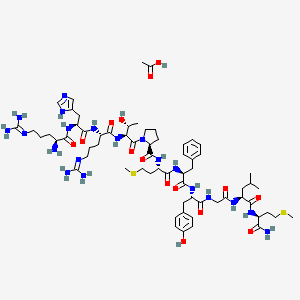
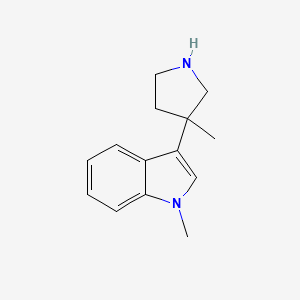
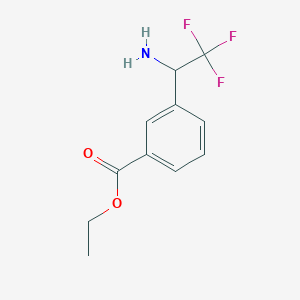
![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)




